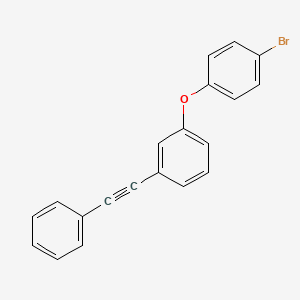![molecular formula C40H50O4S B14419679 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene] CAS No. 85490-02-4](/img/structure/B14419679.png)
1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene] is a complex organic compound characterized by its unique structure, which includes a sulfonyl group bridging two phenyleneoxy groups, each connected to a benzene ring substituted with 2,4,4-trimethylpentan-2-yl groups
Preparation Methods
The synthesis of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene] typically involves the following steps:
Starting Materials: The synthesis begins with 4,4’-dihydroxydiphenyl sulfone and 2,4,4-trimethylpentan-2-yl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures (around 100-150°C).
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent product quality and yield. .
Chemical Reactions Analysis
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols under appropriate conditions
Scientific Research Applications
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene] has several scientific research applications:
Materials Science: It is used in the development of advanced polymers and resins due to its thermal stability and mechanical properties.
Organic Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biological Studies: It is investigated for its potential use in drug delivery systems and as a scaffold for designing biologically active compounds
Mechanism of Action
The mechanism of action of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene] involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects
Comparison with Similar Compounds
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene] can be compared with similar compounds such as:
4,4’-Bis(4-aminophenoxy)diphenyl sulfone: This compound has similar structural features but differs in its functional groups, leading to different reactivity and applications.
Bis(4-allyloxyphenyl)sulfone: Another related compound with allyloxy groups, used in polymer chemistry for its cross-linking properties
Properties
CAS No. |
85490-02-4 |
|---|---|
Molecular Formula |
C40H50O4S |
Molecular Weight |
626.9 g/mol |
IUPAC Name |
1-(2,4,4-trimethylpentan-2-yl)-4-[4-[4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl]sulfonylphenoxy]benzene |
InChI |
InChI=1S/C40H50O4S/c1-37(2,3)27-39(7,8)29-11-15-31(16-12-29)43-33-19-23-35(24-20-33)45(41,42)36-25-21-34(22-26-36)44-32-17-13-30(14-18-32)40(9,10)28-38(4,5)6/h11-26H,27-28H2,1-10H3 |
InChI Key |
OFSWUTCYJSBNEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


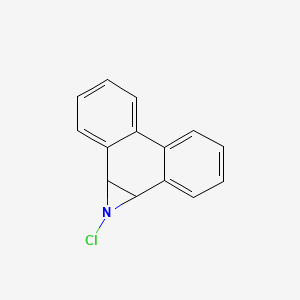

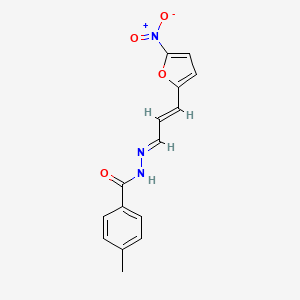
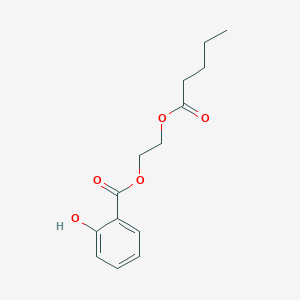
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)
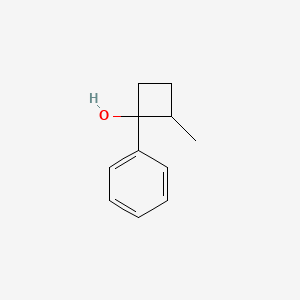
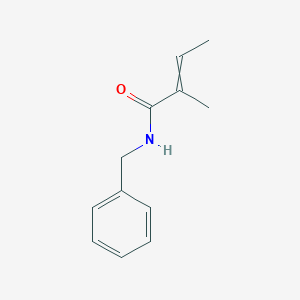
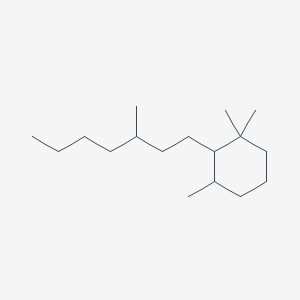
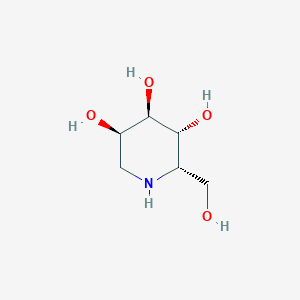
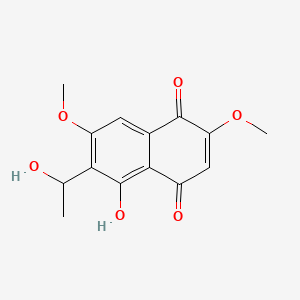
![7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane](/img/structure/B14419666.png)
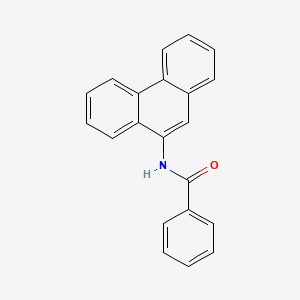
![4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione](/img/structure/B14419673.png)
